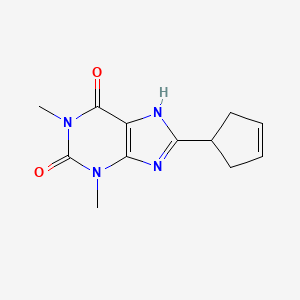

8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It’s a sort of modified purine with a cyclopentenyl group and two methyl groups attached .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through multicomponent reactions . For instance, tetrasubstituted cyclopentenyl frameworks have been produced through a diastereoselective isocyanide-based multicomponent reaction .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the purine and cyclopentenyl groups. Cyclopentene is known to have a molecular formula of C5H8 .Scientific Research Applications

1. Psychotropic Potential

Studies have revealed that certain derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds similar to 8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, show promise as psychotropic agents. Specifically, these compounds demonstrate potential antidepressant and anxiolytic effects, influenced by their affinity and activity at various serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). This suggests their possible application in treating mood disorders (Chłoń-Rzepa et al., 2013).

2. Neurodegenerative Disease Treatment

Derivatives of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione have been explored as multitarget drugs for neurodegenerative diseases. Some compounds in this category have shown inhibitory effects on adenosine receptors and monoamine oxidases, which are relevant in the symptomatic and disease-modifying treatment of neurodegenerative disorders. This suggests their potential as more effective treatments compared to single-target therapeutics (Brunschweiger et al., 2014).

3. Anti-inflammatory Activity

Certain substituted analogs based on purine-2,6-dione structures have demonstrated significant anti-inflammatory activity. This is particularly notable in models of chronic inflammation, suggesting their potential application in the development of new anti-inflammatory drugs (Kaminski et al., 1989).

4. Material Design

Purine-2,6-dione derivatives have been studied for their intermolecular interactions, revealing potential applications in the design of new materials. These studies focus on understanding the electrostatic and dispersion energy contributions in these compounds, which could be crucial in designing novel materials with specific properties (Shukla et al., 2020).

5. Analgesic Properties

Research has identified that certain derivatives of purine-2,6-dione exhibit notable analgesic and anti-inflammatory effects. This positions them as potential new classes of analgesic agents, possibly offering alternatives to traditional pain management drugs (Zygmunt et al., 2015).

Properties

IUPAC Name |

8-cyclopent-3-en-1-yl-1,3-dimethyl-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h3-4,7H,5-6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBGNMFWTYJIRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CC=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2646834.png)

![{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine](/img/structure/B2646837.png)

![2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2646840.png)

![2-Chloro-N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2646843.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2646844.png)

![dimethyl 5-(4-methoxyphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2646846.png)

![7-(2,4-dichlorophenyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2646856.png)

![2-Chloro-1-[3-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2646857.png)